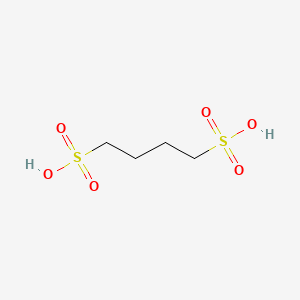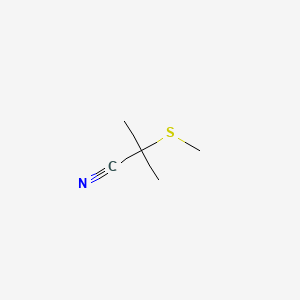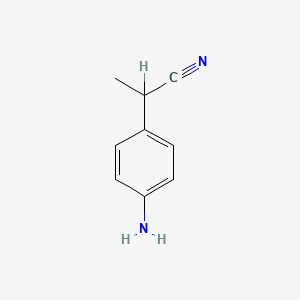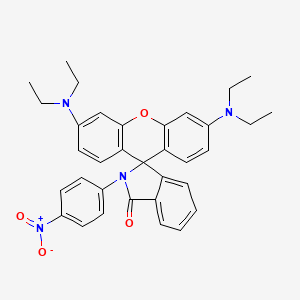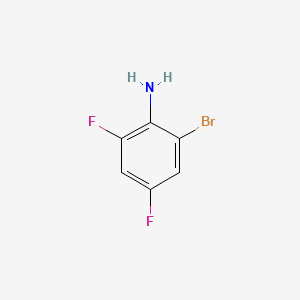
2-Bromo-4,6-Difluoroaniline
Overview
Description
Synthesis Analysis
The synthesis of 2-bromo-4,6-difluoroaniline and similar compounds often involves halogenation reactions, where bromine and fluorine atoms are introduced into an aniline precursor. Notably, palladium(0) catalyzed synthesis methods have been employed to create derivatives through Suzuki cross-coupling reactions, demonstrating the compound's versatility and the influence of different functional groups on its reactivity and properties (Rizwan et al., 2021).
Molecular Structure Analysis
X-ray crystallography has provided insights into the molecular structure of compounds related to 2-bromo-4,6-difluoroaniline, revealing how halogenation affects the molecular configuration and intermolecular interactions. For instance, the study of crystal structures of dihydrogen hexafluorosilicate monohydrates of bromoaniline derivatives highlighted the impact of halogen atoms on the crystal packing, molecular orientation, and hydrogen bonding patterns (Denne et al., 1971).
Chemical Reactions and Properties
2-Bromo-4,6-difluoroaniline participates in various chemical reactions, owing to the reactive nature of the bromine and fluorine atoms. For example, it can undergo Buchwald–Hartwig amination, a process that forms new C-N bonds, thus enabling the synthesis of complex organic structures. This reaction pathway underscores the compound's utility in constructing heterocyclic compounds and exploring their photophysical properties (Bonacorso et al., 2018).
Physical Properties Analysis
The physical properties of 2-bromo-4,6-difluoroaniline, such as melting point, boiling point, and solubility, are influenced by its molecular structure. Halogenation, particularly with bromine and fluorine, affects these properties by altering intermolecular forces. Spectroscopic techniques like FT-IR and UV-Vis have been used to characterize similar compounds, providing a detailed understanding of their vibrational modes and electronic transitions, which are crucial for predicting their behavior in different chemical environments (Demircioğlu et al., 2019).
Chemical Properties Analysis
The chemical properties of 2-bromo-4,6-difluoroaniline, including reactivity, stability, and susceptibility to various chemical reactions, are significantly shaped by the presence of halogen atoms. Studies involving density functional theory (DFT) and other computational methods have provided insights into the electronic structure, reactivity descriptors, and potential reaction mechanisms for halogenated anilines. These analyses help in understanding the fundamental interactions that govern the chemical behavior of such compounds (Polo et al., 2019).
Scientific Research Applications
Molecular Structure and Bonding
- Molecular Structure Analysis : Research on similar halogenated aniline derivatives, such as 2,4-dibromo-6-chloroaniline, reveals insights into their molecular structures. These compounds typically have short cell axes and form infinite chains via hydrogen bonds, indicating strong intermolecular interactions (Ferguson et al., 1998).
Synthesis and Industrial Application
- Synthesis Techniques : A study focused on the synthesis of 2,6-difluoroaniline, closely related to 2-bromo-4,6-difluoroaniline, optimized the synthesis process for industrial applications. The process involved fluoridation, hydrolysis, and Hofmann rearrangement, yielding a 68.5% production efficiency, highlighting its potential for large-scale manufacturing (Xiong Guo-lan, 2008).
- Application in Dye Synthesis : 4-Bromo-3-methylanisole, a compound similar to 2-bromo-4,6-difluoroaniline, is used in synthesizing black fluorane dye, crucial for thermal paper manufacturing. A study developed a continuous, homogeneous bromination technique for its synthesis, demonstrating the industrial relevance of such halogenated anilines (Xie et al., 2020).
Chemical and Physical Properties
- Quantum Chemical Studies : Investigations into 2,4-difluoroaniline, a compound structurally related to 2-bromo-4,6-difluoroaniline, using Density Functional Theory (DFT) have revealed important information about its chemical stability and potential for non-linear optical (NLO) applications. This research provides insight into the electronic properties of halogenated anilines, which could inform applications in advanced materials (Selvam et al., 2020).
Environmental and Safety Aspects
- Toxicological Studies : Although not directly on 2-bromo-4,6-difluoroaniline, studies on haloanilines, including bromoanilines, have been conducted to understand their nephrotoxic effects. Such studies are crucial for assessing the safety and environmental impact of these chemicals (Hong et al., 2000).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
2-bromo-4,6-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJKFVGKLTWVSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196154 | |
| Record name | 2-Bromo-4,6-Difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,6-Difluoroaniline | |
CAS RN |
444-14-4 | |
| Record name | 2-Bromo-4,6-difluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4,6-Difluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000444144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 444-14-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-4,6-Difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4,6-difluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenamine, 2-bromo-4,6-difluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

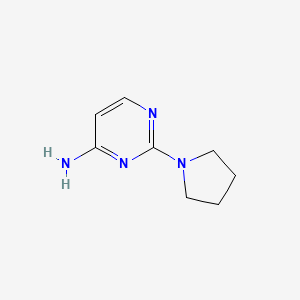
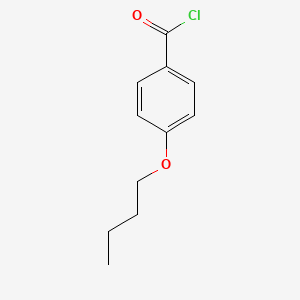
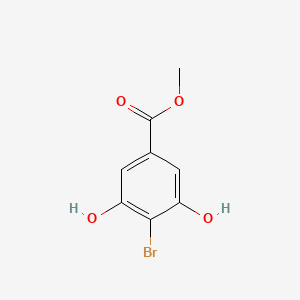
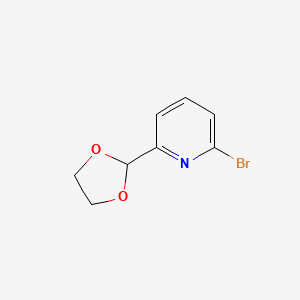
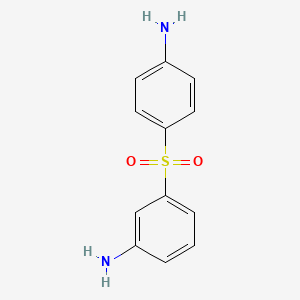
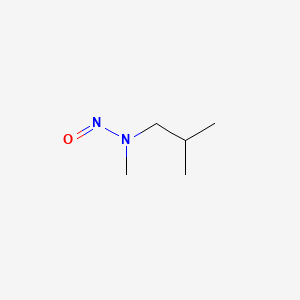
![1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine](/img/structure/B1266138.png)
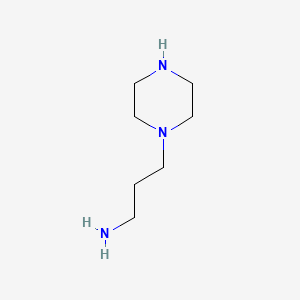
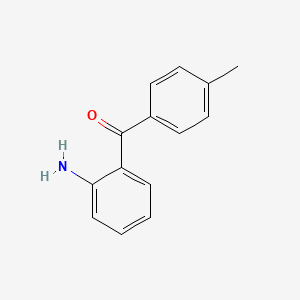
![Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]-](/img/structure/B1266142.png)
